molecular formula C8H18ClN B6220717 4-cyclobutylbutan-1-amine hydrochloride CAS No. 2751620-86-5

4-cyclobutylbutan-1-amine hydrochloride

Cat. No.: B6220717
CAS No.: 2751620-86-5
M. Wt: 163.7
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Description

Product Overview 4-Cyclobutylbutan-1-amine hydrochloride is a chemical compound for research and development purposes. This product is provided as a solid and is intended for use by qualified laboratory and research personnel only. Applications and Research Value Cyclobutane-containing structures, like 4-cyclobutylbutan-1-amine, are of significant interest in medicinal chemistry . The cyclobutyl group can be used to confer conformational restriction, potentially leading to enhanced binding affinity and selectivity in biologically active molecules. It may also serve to reduce molecular planarity and improve metabolic stability compared to aromatic ring systems . This amine can function as a versatile building block (synthon) in organic synthesis, particularly for constructing molecules with potential pharmacological activity. Its primary amine group allows for further functionalization, making it a useful intermediate in drug discovery efforts. Handling and Storage Store in a cool, dry place. Keep the container tightly sealed in a well-ventilated area. Researchers should handle the material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. Notice This product is sold for laboratory research purposes only. It is not intended for human consumption, diagnostic use, or any other application outside of a controlled research setting.

Properties

CAS No.

2751620-86-5

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Origin of Product

United States

Synthetic Methodologies for 4 Cyclobutylbutan 1 Amine Hydrochloride and Analogues

Retrosynthetic Analysis and Key Precursors for 4-Cyclobutylbutan-1-amine Hydrochloride

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netresearchgate.net For this compound, the primary disconnection is at the carbon-nitrogen bond of the amine, which suggests a precursor such as a 4-cyclobutylbutyl halide, alcohol, or carbonyl compound. A further disconnection breaks the bond between the cyclobutyl ring and the butane (B89635) chain, identifying key precursors like a cyclobutyl derivative and a four-carbon chain synthon.

Key Disconnection Strategies:

C-N Bond Disconnection: This is the most common approach for amines. It points to several synthetic routes, including the alkylation of an amine source with a 4-cyclobutylbutyl electrophile or the reduction of a nitrogen-containing functional group.

C-C Bond Disconnection: Breaking the bond between the cyclobutyl ring and the side chain suggests strategies like coupling a cyclobutyl organometallic reagent with a four-carbon electrophile.

This analysis leads to several potential key precursors:

Cyclobutylmethanol or Cyclobutylacetaldehyde: These can be used to build the C4 chain.

4-Cyclobutylbutanoic acid or its derivatives (e.g., amide, nitrile): These can be reduced to form the primary amine.

1-bromo-3-cyclobutylpropane: This could be used in a chain extension reaction followed by amination.

Classical and Modern Approaches to Amine Formation in the Context of Butyl Chains

The formation of the primary amine on the butyl chain is a critical step. Both classical and modern methods are applicable.

Classical Methods:

Reduction of Nitriles: A powerful method that also extends the carbon chain by one atom. For instance, reacting a 3-cyclobutylpropyl halide with sodium cyanide creates 4-cyclobutylbutanenitrile. Subsequent reduction with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) yields 4-cyclobutylbutan-1-amine. libretexts.org

Reduction of Amides: 4-Cyclobutylbutanoic acid can be converted to 4-cyclobutylbutanamide. The amide is then reduced, typically with LiAlH₄, to the target amine. libretexts.orgchemistrysteps.com

Gabriel Synthesis: This method provides a clean route to primary amines, avoiding the over-alkylation common in direct alkylation with ammonia (B1221849). chemistrysteps.comunacademy.com It involves the alkylation of potassium phthalimide (B116566) with a 4-cyclobutylbutyl halide, followed by hydrazinolysis to release the primary amine. chemrxiv.org

Reductive Amination: The reaction of 4-cyclobutylbutanal with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation provides a direct route to the amine. libretexts.orgunacademy.com

Modern Methods:

Hofmann and Curtius Rearrangements: These reactions produce a primary amine with one less carbon atom than the starting material. chemistrysteps.com For example, the Hofmann rearrangement of 5-cyclobutylpentanamide would yield 4-cyclobutylbutan-1-amine.

Catalytic Hydrogenation: This method is often considered greener and can be applied to the reduction of nitriles or in reductive amination processes using catalysts like platinum, palladium, or nickel. libretexts.orgrsc.org

Table 1: Comparison of Synthetic Methods for Primary Amine Formation
MethodPrecursorKey ReagentsAdvantagesDisadvantages
Reduction of NitrileAlkyl HalideNaCN, LiAlH₄Adds one carbon to the chain.Use of toxic cyanide and highly reactive LiAlH₄. libretexts.org
Reduction of AmideCarboxylic AcidSOCl₂, NH₃, LiAlH₄Readily available precursors.Requires multiple steps and a strong reducing agent. libretexts.orgchemistrysteps.com
Gabriel SynthesisAlkyl HalidePotassium Phthalimide, HydrazinePrevents over-alkylation, gives pure primary amine. unacademy.comCan be harsh for some substrates.
Reductive AminationAldehyde/KetoneNH₃, NaBH₃CN or H₂/CatalystDirect, one-pot procedure. libretexts.orgunacademy.comRequires a carbonyl precursor.
Hofmann RearrangementPrimary AmideBr₂, NaOHForms amine with one less carbon.Sensitive to reaction conditions. chemistrysteps.com

Formation and Stabilization of Hydrochloride Salt Forms

Primary amines are basic and readily react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. oxfordreference.com

The formation of this compound is typically achieved by treating the free amine with a solution of HCl in a suitable solvent, such as ethanol (B145695) or ether. The nitrogen atom of the amine donates its lone pair of electrons to the proton from HCl, forming a positively charged ammonium ion, while the chloride ion serves as the counter-ion. youtube.com

Reasons for Salt Formation:

Purification and Handling: Amine salts are often crystalline solids that are easier to purify by recrystallization compared to the parent amines, which can be oils or low-melting solids. alfa-chemistry.com

Stability: The salt form is generally more stable and less prone to degradation (e.g., oxidation) than the free base.

Solubility: Hydrochloride salts typically exhibit increased water solubility, which can be advantageous in certain applications. oxfordreference.comalfa-chemistry.com

The stability of the salt is due to the strong ionic bond between the ammonium cation and the chloride anion. In industrial settings, the conditions for salt formation, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired crystalline form and purity. afpm.org

Synthesis of Structurally Related Cyclobutylbutan-1-amine Analogues

The synthetic routes described can be adapted to produce a wide range of structural analogues by modifying either the cyclobutyl ring or the butane chain.

Analogues with substituted cyclobutyl rings can be synthesized by starting with appropriately substituted precursors. For example, using a substituted cyclobutanecarboxylic acid or cyclobutylmethanol in the synthetic sequences described earlier would lead to analogues with functional groups on the four-membered ring. researchgate.net The synthesis of substituted 2-amino-cyclobutanones, for instance, has been achieved by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles. luc.edu

The length and structure of the alkyl chain can also be varied.

Chain Length: Using homologated precursors, such as cyclobutylpropanal or cyclobutylpentanoic acid, would result in analogues with shorter or longer alkyl chains connecting the ring and the amine group.

Branching: Introducing branching on the chain can be accomplished by using branched precursors. For example, the synthesis of 2-(aminomethyl)cyclobutanecarboxylic acid analogues has been reported, representing a different connectivity and functionality on the chain. psu.edu

Derivatization at the Amine Functionality

The primary amine group in 4-cyclobutylbutan-1-amine serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of analogues. Standard derivatization reactions for primary amines, including acylation, sulfonylation, alkylation, and the formation of Schiff bases, are all applicable to this compound.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 4-cyclobutylbutan-1-amine with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-cyclobutylbutyl)acetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. youtube.comjcbsc.org The general conditions for such transformations are well-established and generally provide high yields.

Sulfonylation: Sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. chemicalbook.com This reaction leads to the formation of compounds like N-(4-cyclobutylbutyl)benzenesulfonamide. The choice of base and solvent can be critical in optimizing the yield and purity of the product.

Alkylation: The direct alkylation of 4-cyclobutylbutan-1-amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the product amine can be more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com However, under carefully controlled conditions, selective mono-alkylation can be achieved. A more reliable method for preparing secondary or tertiary amines is reductive amination.

Schiff Base Formation: The primary amine can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically reversible and acid-catalyzed. lumenlearning.com The resulting imine can be a stable final product or an intermediate that can be further reduced to a secondary amine.

A summary of common derivatization reactions at the amine functionality is presented in the table below.

Derivative Type General Reactant Product Functional Group Typical Reaction Conditions
AmideAcyl Chloride / Anhydride-NH-C(=O)-RBase (e.g., triethylamine, pyridine), aprotic solvent
SulfonamideSulfonyl Chloride-NH-S(=O)₂-RBase (e.g., pyridine), aprotic solvent
Secondary/Tertiary AmineAlkyl Halide-NH-R / -N(R)₂Base (e.g., K₂CO₃), polar aprotic solvent (often leads to mixtures)
Imine (Schiff Base)Aldehyde / Ketone-N=C(R)R'Acid catalyst (e.g., acetic acid), removal of water

Scalable Synthetic Routes for Academic and Pre-clinical Research Production

The development of scalable synthetic routes is crucial for producing sufficient quantities of this compound for academic and pre-clinical research. Several strategies can be employed, often starting from commercially available materials and utilizing robust and high-yielding reactions.

A common and scalable approach to primary amines is through the rearrangement of carboxylic acid derivatives. Two of the most prominent methods are the Curtius and Hofmann rearrangements.

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid. nih.gov A potential synthetic route to 4-cyclobutylbutan-1-amine would start from 4-cyclobutylbutanoic acid. This acid can be converted to its acyl chloride and then to an acyl azide. The subsequent rearrangement, followed by hydrolysis of the resulting isocyanate, would yield the target amine. A one-pot procedure for the Curtius rearrangement, where the carboxylic acid is directly converted to a Boc-protected amine, has been developed and is amenable to scale-up. organic-chemistry.org

Hofmann Rearrangement: An alternative to the Curtius rearrangement is the Hofmann rearrangement, where a primary amide is treated with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom. thermofisher.cn In the context of synthesizing 4-cyclobutylbutan-1-amine, this would involve the preparation of 4-cyclobutylpentanamide from the corresponding carboxylic acid, followed by the rearrangement.

Reductive Amination: Reductive amination of an aldehyde is another powerful and scalable method for amine synthesis. masterorganicchemistry.com The synthesis of 4-cyclobutylbutan-1-amine could be achieved by the reductive amination of 4-cyclobutylbutanal. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for the iminium ion over the aldehyde. commonorganicchemistry.com This method is often high-yielding and can be performed as a one-pot reaction.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrogen chloride, often as a solution in an organic solvent like diethyl ether or isopropanol, to precipitate the desired salt. beilstein-journals.org

The following table outlines a potential scalable synthetic route starting from 4-cyclobutylbutanoic acid.

Step Starting Material Key Reagents Intermediate/Product Reaction Type Notes
14-Cyclobutylbutanoic AcidOxalyl chloride or SOCl₂4-Cyclobutylbutanoyl chlorideAcyl chloride formationStandard procedure
24-Cyclobutylbutanoyl chlorideSodium azide (NaN₃)4-Cyclobutylbutanoyl azideAcyl azide formationIntermediate for Curtius rearrangement
34-Cyclobutylbutanoyl azideHeat (thermal decomposition)1-Cyclobutyl-3-isocyanatopropaneCurtius RearrangementThe isocyanate is typically not isolated
41-Cyclobutyl-3-isocyanatopropaneAcidic or basic hydrolysis4-Cyclobutylbutan-1-amineHydrolysis
54-Cyclobutylbutan-1-amineHCl in a suitable solvent (e.g., ether)This compoundSalt formationFinal product precipitation

Alternatively, a route involving reductive amination is also highly viable for scalable production.

Step Starting Material Key Reagents Intermediate/Product Reaction Type Notes
14-Cyclobutylbutanoic AcidA reducing agent (e.g., DIBAL-H)4-CyclobutylbutanalReduction
24-CyclobutylbutanalNH₃, NaBH₃CN4-Cyclobutylbutan-1-amineReductive AminationOne-pot reaction is possible
34-Cyclobutylbutan-1-amineHCl in a suitable solvent (e.g., ether)This compoundSalt formationFinal product precipitation

These routes, utilizing well-established and scalable chemical transformations, provide reliable pathways for the production of this compound for research purposes. The choice of a specific route would depend on factors such as the availability of starting materials, cost, and desired scale of production.

Chemical Transformations and Derivatization of 4 Cyclobutylbutan 1 Amine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 4-cyclobutylbutan-1-amine hydrochloride is a versatile functional handle for a multitude of chemical transformations, most notably acylation and alkylation reactions.

Acylation and Amide Bond Formation:

The most common derivatization of the primary amine is its conversion to an amide. This is typically achieved by coupling the amine with a carboxylic acid. Due to the acid-base reaction between a carboxylic acid and an amine, direct coupling is inefficient and requires the activation of the carboxylic acid. fishersci.co.ukluxembourg-bio.com A variety of coupling reagents have been developed for this purpose, enabling the formation of amide bonds under mild conditions. researchgate.netgrowingscience.com

Common coupling reagents and methods include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com The reaction often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. peptide.comnih.gov

Uronium/Aminium and Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that lead to rapid amide bond formation. growingscience.compeptide.com

Schotten-Baumann Reaction: This classic method involves the reaction of the amine with an acyl chloride in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. fishersci.co.ukcore.ac.uk

These reactions allow for the introduction of a wide variety of acyl groups, leading to a diverse library of amide derivatives.

Table 1: Representative Amide Coupling Reactions for Primary Amines

Coupling Reagent/Method Typical Conditions Byproducts Notes
EDC/HOBt DMF or DCM, room temperature Water-soluble urea Good for a wide range of substrates. peptide.comnih.gov
HATU/DIPEA DMF or NMP, room temperature Water-soluble byproducts Very efficient and fast, even for hindered amines and acids. growingscience.compeptide.com

N-Alkylation:

The primary amine can also undergo alkylation to form secondary or tertiary amines. Direct alkylation with alkyl halides can be complicated by polyalkylation, where the newly formed secondary amine competes with the primary amine for the alkylating agent. nih.gov Using a large excess of the primary amine can favor the formation of the mono-alkylated product.

More controlled and efficient methods for N-alkylation include:

Reductive Amination: The amine can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the corresponding secondary or tertiary amine.

Catalytic N-alkylation: Recent advances have demonstrated the use of gold clusters supported on porous coordination polymers to catalyze the one-pot N-alkylation of primary amines with alcohols under an inert atmosphere. d-nb.info

Functional Group Interconversions on the Butane (B89635) Chain

While the primary focus of derivatization is often the amine group, the four-carbon butane chain offers opportunities for functional group interconversions. Although specific examples for 4-cyclobutylbutan-1-amine are not prevalent in the literature, general principles of organic synthesis can be applied. For instance, selective oxidation of a C-H bond on the butane chain could introduce a hydroxyl or carbonyl group. Radical-mediated reactions could also be employed to introduce halogens or other functional groups at specific positions, although controlling the regioselectivity on a simple alkyl chain can be challenging.

Chemical Modifications of the Cyclobutyl Ring System

The cyclobutyl ring, while relatively stable, can also be a site for chemical modification. wikipedia.orgresearchgate.net The puckered nature of the cyclobutane (B1203170) ring can influence the orientation of substituents, which is of interest in medicinal chemistry for directing pharmacophoric groups. researchgate.net

Strategies for modifying the cyclobutyl ring include:

Substitution: Patents for cyclobutyl amine derivatives describe the possibility of substituting the cyclobutyl ring with various groups such as alkyl, alkoxy, halogen, or cyano groups. google.com The synthesis of such substituted derivatives would typically involve starting from a pre-functionalized cyclobutane precursor before the attachment of the butylamine (B146782) side chain.

Ring-Opening Reactions: Under certain conditions, such as thermolysis, photolysis, or in the presence of specific catalysts, the strained cyclobutane ring can undergo ring-opening reactions. researchgate.net These reactions can lead to the formation of linear or larger cyclic structures, providing a pathway to structurally diverse compounds.

Cycloaddition Reactions: Recent research has shown the synthesis of multi-substituted cyclobutanes through cycloaddition reactions. calstate.educhemrxiv.orgchemrxiv.org While not a direct modification of the pre-existing cyclobutyl ring in 4-cyclobutylbutan-1-amine, these methods highlight the chemical space accessible for cyclobutane-containing molecules.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov The primary amine functionality of 4-cyclobutylbutan-1-amine makes it an ideal component for several MCRs.

The Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a well-known MCR that combines a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org 4-Cyclobutylbutan-1-amine can serve as the amine component, leading to the formation of peptidomimetics with a cyclobutylbutyl substituent. The reaction is typically fast and proceeds with high atom economy. wikipedia.org

Table 2: The Ugi Four-Component Reaction

Component 1 Component 2 Component 3 Component 4 Product

| 4-Cyclobutylbutan-1-amine | Aldehyde or Ketone | Carboxylic Acid | Isocyanide | α-Acylamino-N-(4-cyclobutylbutyl)carboxamide |

The versatility of the Ugi reaction allows for the creation of large chemical libraries by varying the other three components. nih.govorganic-chemistry.orgnih.gov

Solid-Phase Synthesis Approaches for 4-Cyclobutylbutan-1-amine Derivatives

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds, particularly in drug discovery. nih.gov 4-Cyclobutylbutan-1-amine can be incorporated into solid-phase synthesis schemes to generate a wide range of derivatives.

One common approach involves the immobilization of a carboxylic acid on a solid support (resin). The resin-bound acid can then be coupled with 4-cyclobutylbutan-1-amine in solution using standard amide coupling conditions. nih.gov After the reaction, excess reagents and byproducts are washed away, and the desired amide product is cleaved from the resin.

Alternatively, 4-cyclobutylbutan-1-amine can be attached to a resin, for example, through a linker attached to the amine. Subsequent reactions can then be carried out on the other parts of the molecule, or the amine can be acylated with a variety of carboxylic acids in solution. This approach is particularly useful for building libraries of amides. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclobutylbutan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-cyclobutylbutan-1-amine hydrochloride. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments in the cyclobutyl and butylamine (B146782) portions of the molecule. The protons on the carbon adjacent to the ammonium (B1175870) group (-CH₂-NH₃⁺) would appear as a downfield multiplet due to the electron-withdrawing effect of the positively charged nitrogen. The protons of the cyclobutyl ring would likely present as a complex series of multiplets in the aliphatic region. The methylene (B1212753) protons of the butyl chain would show distinct signals, with their chemical shifts influenced by their proximity to the cyclobutyl and ammonium groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom bonded to the ammonium group is expected to be the most deshielded of the aliphatic carbons. The carbons of the cyclobutyl ring will have characteristic chemical shifts, which can be compared to known values for cyclobutane (B1203170) derivatives. docbrown.info

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known data for similar structures like cyclobutylamine (B51885) chemicalbook.com, butylamine hydrochloride chemicalbook.comchemicalbook.com, and cyclohexylamine (B46788) hydrochloride chemicalbook.com, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 (CH₂) ~2.9 - 3.1 (triplet) ~40 - 45
H-2 (CH₂) ~1.6 - 1.8 (multiplet) ~25 - 30
H-3 (CH₂) ~1.4 - 1.6 (multiplet) ~30 - 35
H-4 (CH) ~1.8 - 2.0 (multiplet) ~35 - 40
Cyclobutyl CH ~1.9 - 2.1 (multiplet) ~30 - 35
Cyclobutyl CH₂ ~1.7 - 1.9 (multiplet) ~18 - 22
NH₃⁺ ~8.0 - 8.5 (broad singlet) -

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would be employed to verify the molecular formula of the protonated molecule, [C₈H₁₈N]⁺.

The expected exact mass of the molecular ion can be calculated with high precision. By comparing the experimentally measured mass-to-charge ratio (m/z) to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for the Molecular Ion of 4-Cyclobutylbutan-1-amine

Molecular Formula Calculated Exact Mass (m/z)
[C₈H₁₈N]⁺ 128.1434

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The ammonium group (NH₃⁺) will exhibit broad and strong absorption bands in the region of 3000-3300 cm⁻¹.

C-H stretching: The C-H bonds of the cyclobutyl and butyl groups will show sharp absorptions in the 2850-3000 cm⁻¹ range.

N-H bending: The bending vibrations of the ammonium group are expected to appear around 1500-1600 cm⁻¹.

C-H bending: The scissoring and rocking vibrations of the methylene groups will be observed in the 1400-1470 cm⁻¹ region.

The IR spectrum of n-butylamine hydrochloride nist.gov and other amine hydrochlorides chemicalbook.comchemicalbook.com serve as valuable references for interpreting the spectrum of the target compound.

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ammonium (NH₃⁺) N-H Stretch 3000 - 3300 (broad, strong)
Alkyl (C-H) C-H Stretch 2850 - 3000 (sharp, medium-strong)
Ammonium (NH₃⁺) N-H Bend 1500 - 1600 (medium)
Methylene (CH₂) C-H Bend 1400 - 1470 (medium)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are used to determine the absolute configuration of chiral molecules. nih.govnih.gov The compound 4-cyclobutylbutan-1-amine, in its unsubstituted form, is not chiral as it does not possess a stereocenter. Therefore, VCD and ECD analysis are not applicable for the stereochemical elucidation of this specific molecule. Should a chiral center be introduced into the molecule through substitution on either the butyl chain or the cyclobutane ring, these techniques would then become highly relevant for determining its absolute stereochemistry.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of this compound itself may present challenges, the structural analysis of its analogues can provide invaluable insights. The crystal structure would reveal precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ion, which govern the crystal packing. nih.gov The study of crystal structures of other cyclobutane-containing compounds researchgate.netresearchgate.netst-andrews.ac.uk and amine hydrochlorides provides a strong basis for understanding the potential solid-state conformation and packing of this compound.

Pre Clinical Pharmacological and Biological Investigations

In Vitro Biological Activity Profiling

In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound at the molecular and cellular level.

Receptor Binding Assays and Ligand Selectivity Evaluation

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound of interest with a preparation of the target receptor and a radiolabeled or fluorescently tagged ligand known to bind to that receptor. By measuring the displacement of the labeled ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined. A comprehensive selectivity profile would involve screening 4-cyclobutylbutan-1-amine hydrochloride against a panel of different receptors to identify its primary target(s) and any potential off-target interactions.

Table 1: Representative Data from a Hypothetical Receptor Binding Assay

Receptor TargetBinding Affinity (Ki, nM)
Receptor AData Not Available
Receptor BData Not Available
Receptor CData Not Available
Receptor DData Not Available

This table is for illustrative purposes only. No actual data is available for this compound.

Enzyme Inhibition Kinetics and Mechanistic Studies

Should this compound be investigated for its potential to inhibit enzymes, a series of kinetic studies would be performed. These experiments measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. By analyzing the data, researchers can determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by half. Further mechanistic studies, such as Lineweaver-Burk or Michaelis-Menten plots, would elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Illustrative Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Enzyme XData Not AvailableData Not Available
Enzyme YData Not AvailableData Not Available
Enzyme ZData Not AvailableData Not Available

This table is for illustrative purposes only. No actual data is available for this compound.

Cellular Target Engagement Assays

To confirm that a compound interacts with its intended target within a cellular environment, target engagement assays are utilized. Techniques such as the cellular thermal shift assay (CETSA) can be employed. CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, direct evidence of target engagement can be obtained.

High-Throughput Screening (HTS) of this compound and Analogues

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds to identify "hits" with a desired biological activity. If this compound were part of a larger chemical library, it could be screened against various biological targets in an automated fashion. Similarly, a library of analogues of this compound could be synthesized and screened to identify compounds with improved potency or selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. This involves systematically modifying the chemical structure of the compound and evaluating how these changes affect its biological activity.

Influence of Cyclobutyl Ring Conformation on Biological Activity

The cyclobutyl ring in this compound is a key structural feature. The conformation of this ring can significantly influence how the molecule interacts with its biological target. The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation. SAR studies would involve synthesizing analogues where the cyclobutyl ring is substituted or replaced with other cyclic or acyclic moieties. For instance, comparing the activity of cis- and trans-isomers of substituted cyclobutane analogues could reveal the optimal spatial arrangement for biological activity. The flexibility or rigidity conferred by the cyclobutyl ring compared to other linkers could also be a critical determinant of its pharmacological profile.

Table 3: Hypothetical SAR Data for Cyclobutyl Ring Modifications

Analogue ModificationBiological Activity (e.g., IC50)
4-Cyclopentylbutan-1-amineData Not Available
4-Cyclohexylbutan-1-amineData Not Available
4-(1-Methylcyclobutyl)butan-1-amineData Not Available
4-Phenylbutan-1-amineData Not Available

This table is for illustrative purposes only. No actual data is available for this compound or its analogues.

The performed searches aimed to retrieve information pertaining to:

Structure-Activity Relationship (SAR): Including the impact of the butane (B89635) chain length and branching, the role of the amine hydrochloride moiety, and the rational design of analogues.

Mechanism of Action (In Vitro Models): Including the identification of molecular targets, investigation of downstream signaling pathways, and analysis of cellular pathway modulation.

The absence of specific data for "this compound" in the accessible scientific domain makes it impossible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Creating content for the requested sections and subsections would require speculation and extrapolation from general knowledge of related chemical structures, which would violate the explicit instructions to focus exclusively on "this compound" and to provide detailed, factual research findings.

Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the request, the article on the preclinical pharmacology and biological investigations of “this compound” cannot be generated at this time due to the lack of available data.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 4-Cyclobutylbutan-1-amine Hydrochloride

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comscispace.com This puckering is a dynamic process, and the ring can invert between different puckered states. The position of the butylamine (B146782) substituent on the cyclobutane ring (axial vs. equatorial) significantly influences the conformational preference and the energy barrier for ring inversion. acs.orgnih.gov

The butylamine side chain possesses several rotatable bonds, leading to a multitude of possible conformations. Computational methods such as systematic or stochastic conformational searches are employed to explore the potential energy surface of the molecule and identify low-energy conformers. nih.govuci.edu These searches are typically performed using molecular mechanics force fields. The resulting low-energy conformers represent the most probable shapes of the molecule in a given environment and are used for subsequent docking and modeling studies.

A hypothetical conformational search for this compound might reveal several low-energy conformers, with variations in the orientation of the butylamine chain relative to the cyclobutane ring. The relative energies of these conformers can be calculated to determine their population distribution according to the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer ID Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Population (%)
1 175° 0.00 45.2
2 -65° 0.85 20.5
3 68° 0.90 18.7
4 -170° 1.50 9.3

Note: This data is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov For this compound, a potential biological target could be the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that binds endogenous trace amines. rsc.orgwikipedia.org

In a typical docking study, the 3D structure of the receptor is obtained from experimental methods like X-ray crystallography or homology modeling. The low-energy conformers of this compound, identified through conformational analysis, are then placed into the binding site of the receptor. Docking algorithms explore various binding poses and score them based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. mdpi.com The protonated amine group of the hydrochloride salt is expected to form a key ionic interaction with an acidic residue (e.g., aspartic acid) in the receptor binding site.

Molecular dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. wikipedia.org MD simulations model the movement of atoms and molecules, allowing for the observation of conformational changes in both the ligand and the receptor upon binding. This dynamic view can reveal important details about the binding mechanism and the key interactions that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To build a QSAR model for this compound, a dataset of structurally related analogs with their corresponding measured biological efficacies (e.g., IC50 or EC50 values) would be required.

For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polar surface area (PSA), and pKa. nih.govdocumentsdelivered.com

Electronic descriptors: Derived from quantum chemical calculations (e.g., partial charges, dipole moment).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical equation that relates the descriptors to the biological activity. nih.gov A robust QSAR model can be used to predict the biological efficacy of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. oup.combio-hpc.eu

Table 2: Hypothetical QSAR Model for a Series of 4-Cyclobutylbutan-1-amine Analogs

Descriptor Coefficient p-value
logP 0.58 <0.01
Polar Surface Area -0.25 <0.05
Molecular Volume 0.15 0.08

Note: This data is hypothetical and for illustrative purposes only. A lower LUMO energy is predicted to increase activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. mdpi.com DFT calculations can provide a more accurate description of the molecule's electronic properties compared to molecular mechanics. For this compound, DFT can be used to calculate:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. nih.gov

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Reaction Mechanisms: DFT can be used to model the transition states and energy barriers of chemical reactions, providing insights into the molecule's metabolic stability or its mechanism of action. acs.orgresearchgate.net

These calculations can offer a deeper understanding of the molecule's intrinsic properties that govern its biological activity. taylorfrancis.comresearchgate.netmdpi.com

Virtual Screening and Ligand-Based Drug Design Utilizing this compound Scaffold

The 4-cyclobutylbutan-1-amine scaffold can serve as a starting point for the discovery of new bioactive molecules through virtual screening. wikipedia.org

Ligand-based virtual screening methods are employed when the 3D structure of the biological target is unknown. jubilantbiosys.comnih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Similarity Searching: Large chemical databases can be searched for molecules that are structurally similar to this compound, using 2D fingerprints or 3D shape-based methods. slideshare.net

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged centers) required for biological activity. A pharmacophore model can be developed based on the structure of this compound and used to screen for molecules that match these features. cam.ac.uk

Scaffold Hopping: This technique aims to identify new molecular scaffolds that can present the key pharmacophoric features in a similar spatial arrangement, potentially leading to compounds with improved properties. charnwooddiscovery.combiosolveit.de

Structure-based virtual screening , on the other hand, utilizes the 3D structure of the target receptor. A library of compounds can be docked into the receptor's binding site, and the top-scoring molecules are selected for experimental testing. The this compound scaffold can be used to generate a focused library of derivatives for such a screening campaign. nih.gov

Advanced Analytical Methodologies for Purity and Quantitative Determination

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 4-cyclobutylbutan-1-amine hydrochloride from impurities and for its quantification. These techniques are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Since this primary amine lacks a strong chromophore, direct UV detection is challenging. Therefore, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine group. thermofisher.com

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC), which react with the primary amine to form highly fluorescent and UV-absorbing derivatives, respectively. thermofisher.com The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net

Evaporative Light Scattering Detection (ELSD) offers an alternative to UV detection, as it does not require the analyte to have a chromophore. ELSD is a universal detector that measures the light scattered by the analyte particles after the evaporation of the mobile phase. This makes it suitable for the direct analysis of this compound without derivatization.

Table 1: Illustrative HPLC-UV Derivatization Method Parameters for this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Derivatizing Agent o-phthalaldehyde (OPA) with 2-mercaptoethanol
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
Retention Time ~8.5 min
Limit of Detection (LOD) ~0.5 ng/mL

| Limit of Quantitation (LOQ) | ~1.5 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Primary amines like 4-cyclobutylbutan-1-amine are often not suitable for direct GC analysis due to their polarity and tendency to cause peak tailing. iu.edu Therefore, derivatization is necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.net

Common derivatization approaches for primary amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu These reactions replace the active hydrogen on the amine group with a non-polar functional group. researchgate.net The resulting derivatives are more volatile and produce symmetrical peaks on a GC column. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification and quantification.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized 4-cyclobutylbutan-1-amine

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 15 °C/min to 280 °C (5 min)
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-500

| Expected m/z for TMS derivative | [M]+, [M-15]+, [M-57]+ |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It is particularly well-suited for the analysis of small, charged molecules like amines. nih.gov In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. wikipedia.org

For the analysis of 4-cyclobutylbutan-1-amine, which is a cationic species at low pH, a simple capillary zone electrophoresis (CZE) method can be employed. The separation is based on the charge-to-size ratio of the analytes. gnoscience.com Detection can be achieved directly by conductivity or indirectly by UV if a chromophore-containing BGE is used. For enhanced sensitivity, derivatization with a fluorescent tag can be performed, similar to HPLC. nih.gov

Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Conditions for this compound

Parameter Value
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5)
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection Direct Conductivity or Indirect UV (214 nm)

| Migration Time | ~5 min |

Impurity Profiling and Stability Assessment Methodologies

The rigorous evaluation of impurities and degradation products is a critical aspect of pharmaceutical quality control. For this compound, this involves a multi-faceted approach to identify, quantify, and monitor any extraneous substances that may be present.

Impurity Profiling: The process of impurity profiling aims to create a comprehensive picture of all potential impurities. These can arise from various stages, including the synthesis of starting materials, by-products formed during the manufacturing process, and degradation products that develop over time. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, often in a reverse-phase mode with a C18 column. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol, which can be run in a gradient to separate a wide array of compounds. For volatile impurities, gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS) is frequently employed. Headspace GC is particularly effective for detecting residual solvents.

To elucidate the structures of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable. These methods provide both separation and detailed mass spectral data, which helps in identifying the molecular weight and fragmentation patterns of impurities.

Stability Assessment: Stability-indicating assay methods (SIAMs) are developed to accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. A crucial part of this is forced degradation studies, where the compound is subjected to stress conditions like heat, humidity, light, and acidic or basic environments. These studies help to understand the degradation pathways and to validate the analytical methods' ability to separate the API from any new products formed under stress.

A hypothetical example of a stability study for this compound is presented in the interactive table below. This table illustrates the percentage of degradation observed under various stress conditions.

Table 1: Hypothetical Forced Degradation Study of this compound

Stress Condition Duration Temperature Result
Acid Hydrolysis (0.1N HCl) 24 hours 60°C 5% Degradation
Base Hydrolysis (0.1N NaOH) 24 hours 60°C 8% Degradation
Oxidative (3% H₂O₂) 24 hours Room Temp 3% Degradation
Thermal 48 hours 80°C 2% Degradation
Photolytic (UV Light) 72 hours Room Temp 1% Degradation

Development of Reference Standards and Certified Reference Materials

The accuracy of any analytical measurement relies on the quality of the reference materials used.

Reference Standards: A reference standard is a highly purified compound used as a benchmark for qualitative and quantitative analysis. For this compound, the development of a primary reference standard involves meticulous purification, typically through recrystallization or preparative chromatography. The purity of this standard is then rigorously assessed using a combination of techniques, including HPLC, GC, and thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The identity and structure are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR), MS, and infrared (IR) spectroscopy.

Certified Reference Materials (CRMs): Certified Reference Materials (CRMs) offer an even higher level of assurance. sigmaaldrich.comcerilliant.comsigmaaldrich.com These are produced by accredited organizations and come with a certificate detailing the certified property value, its uncertainty, and its traceability to a primary standard. sigmaaldrich.com The process for creating a CRM is extensive and often involves inter-laboratory comparisons to validate the certified value. For amine compounds, specialized CRMs, including stable isotope-labeled internal standards, are available for use in quantitative applications like clinical toxicology and forensic analysis. clpmag.com The availability of CRMs for this compound would provide the highest level of confidence for its use in regulatory submissions and routine quality control. sigmaaldrich.comsupelco.com.tw

The table below outlines the typical characterization data for a reference standard of this compound.

Table 2: Typical Characterization Data for a this compound Reference Standard

Analytical Technique Specification
HPLC Purity ≥ 99.5%
Water Content (Karl Fischer) ≤ 0.5%
Residual Solvents Complies with ICH Q3C limits
¹H NMR Conforms to structure
Mass Spectrometry Conforms to molecular weight
Assay (by Titration) 99.0% - 101.0%

Potential Applications in Medicinal Chemistry and Chemical Biology Research Non Clinical

4-Cyclobutylbutan-1-amine Hydrochloride as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for the development of new drugs. nih.govnih.gov The cyclobutane (B1203170) ring, a key feature of this compound, is increasingly recognized for its utility in medicinal chemistry. nih.govvilniustech.lt Its three-dimensional, puckered nature offers a distinct advantage over flat, aromatic rings, providing a scaffold that can explore chemical space in a more comprehensive manner. nih.govvilniustech.ltru.nl

The incorporation of a cyclobutane moiety can lead to improved metabolic stability, a crucial property in drug design. nih.govvilniustech.ltru.nl Furthermore, the cyclobutane ring can act as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cyclic systems, which can be advantageous for fine-tuning the pharmacological properties of a lead compound. nih.govvilniustech.lt The primary amine in this compound provides a key interaction point and a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Table 1: Comparison of Cycloalkane Scaffolds in Drug Design

Scaffold Key Features Potential Advantages in Drug Discovery
Cyclobutane Puckered 3D structure, relative chemical inertness. nih.govvilniustech.lt Improved metabolic stability, conformational restriction, reduced planarity. nih.govvilniustech.ltru.nl
Cyclopropane Highly strained, planar. Can introduce conformational rigidity.
Cyclopentane Envelope and twist conformations. Favorable entropic profile for binding.

| Cyclohexane | Chair and boat conformations. | Common in natural products, well-understood stereochemistry. |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The structure of this compound, with its terminal primary amine, is well-suited for derivatization into such probes. The amine group can be readily functionalized with reporter tags, such as fluorophores or biotin, through standard amide bond formation or reductive amination reactions. nih.gov

The cyclobutane group can play a role in modulating the properties of the resulting probe. Its lipophilic nature can influence cell permeability and subcellular distribution. Moreover, the conformational rigidity imparted by the cyclobutane ring can help to present the reporter group in a specific orientation, potentially leading to more selective interactions with the target protein. nih.govvilniustech.lt The development of fluorescently labeled derivatives of 4-cyclobutylbutan-1-amine could enable the visualization of its uptake and distribution in living cells, providing insights into the biological systems it may interact with. nih.gov

Contribution to Lead Compound Optimization and Hit-to-Lead Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a hit compound identified from a high-throughput screen. nih.govcriver.comichorlifesciences.com The unique structural features of this compound make it a valuable building block in this process.

The introduction of a cyclobutyl group can be a strategic move to improve the metabolic stability of a lead compound by blocking potential sites of metabolism. nih.govvilniustech.ltru.nl Its three-dimensional character can also be exploited to improve binding affinity by filling hydrophobic pockets within a target protein. nih.govru.nl The flexible butylamine (B146782) chain allows for the positioning of the key pharmacophoric amine group in various orientations to optimize interactions with the target.

In hit-to-lead campaigns, where the goal is to rapidly generate analogues of an initial hit, the commercial availability of building blocks like this compound can significantly accelerate the process. youtube.com Its simple structure allows for straightforward incorporation into more complex molecules, facilitating the exploration of the structure-activity relationship (SAR). nih.gov

Table 2: Potential Contributions of the Cyclobutyl Moiety to Lead Optimization

Property Potential Effect of Cyclobutyl Group Introduction Rationale
Metabolic Stability Increased Blocks potential sites of enzymatic oxidation. nih.govvilniustech.ltru.nl
Binding Affinity Increased Fills hydrophobic pockets and provides favorable van der Waals contacts. nih.govru.nl
Solubility Modulated Can increase lipophilicity, potentially impacting aqueous solubility.

| Conformation | Restricted | Reduces the number of accessible conformations, which can be entropically favorable for binding. nih.govvilniustech.lt |

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govnih.gov this compound, with a molecular weight of 161.67 g/mol , fits well within the "rule of three" guidelines for fragment libraries. nih.gov

The cyclobutane ring provides a desirable three-dimensional character that is often lacking in traditional fragment libraries, which are typically dominated by flat, aromatic compounds. nih.gov This 3D nature allows for the exploration of more complex and specific interactions with protein binding sites. nih.gov The primary amine serves as a vector for fragment growth, enabling the elaboration of initial fragment hits into more potent lead compounds through synthetic chemistry. nih.gov The generation of a library of diverse cyclobutane-containing fragments, including derivatives of 4-cyclobutylbutan-1-amine, could be a valuable resource for FBDD campaigns targeting a wide range of protein classes. nih.gov

Design of Targeted Degraders and Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This emerging therapeutic modality offers a powerful way to eliminate disease-causing proteins.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in 4-Cyclobutylbutan-1-amine Hydrochloride Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and chemical synthesis. rsc.orgacs.org These computational tools offer unprecedented opportunities to accelerate the research and development of novel compounds like this compound.

By leveraging large datasets, AI and ML algorithms can predict a wide array of molecular properties, from physicochemical characteristics to biological activity and potential toxicity. rsc.orgcommonwealthfund.org For a compound like this compound, this could mean rapidly screening virtual libraries of related structures to identify derivatives with optimized properties. Furthermore, AI can be instrumental in designing novel synthetic routes, potentially identifying more efficient and sustainable pathways than those devised through traditional methods. worldscientific.comvu.lt The integration of AI also promises to enhance our understanding of structure-activity relationships (SAR), uncovering subtle correlations that may not be apparent through manual analysis.

Application of AI/ML in Chemical Research Description Potential Impact on this compound Research
Property Prediction Utilizes algorithms to forecast physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.orgRapidly identifies promising derivatives and flags potential liabilities early in the discovery process.
De Novo Design Generative models create novel molecular structures with desired characteristics.Proposes new cyclobutyl-containing amines with enhanced target affinity or improved pharmacokinetic profiles.
Retrosynthesis Planning AI tools predict synthetic pathways for a target molecule. vu.ltAccelerates the development of efficient and scalable synthetic routes.
High-Throughput Screening Analysis ML models analyze large datasets from high-throughput screening campaigns to identify hits and understand SAR.Facilitates the rapid identification of biologically active compounds from large chemical libraries.

Exploration of Novel Biological Targets for Cyclobutyl-Containing Amines

The unique three-dimensional structure of the cyclobutane (B1203170) ring can confer conformational rigidity and novel vector orientations for pharmacophoric groups, making it an attractive scaffold for targeting a variety of biological systems. rsc.org While the specific biological targets of this compound are yet to be elucidated, the broader class of cyclobutyl-containing compounds has shown activity against a range of targets.

Future research will undoubtedly focus on screening this compound and its analogues against diverse panels of biological targets to uncover new therapeutic opportunities. This could include enzymes, receptors, ion channels, and protein-protein interactions. The incorporation of the cyclobutyl moiety can lead to enhanced selectivity and potency, as well as improved metabolic stability, making these compounds promising candidates for drug development in areas such as oncology, neuroscience, and infectious diseases. nih.govbenthamdirect.com

Known Biological Targets for Cyclobutane-Containing Molecules Therapeutic Area Example
Acetyl-CoA Carboxylase (ACC) Allosteric InhibitorsMetabolic DiseasesTreatment of Nonalcoholic Steatohepatitis (NASH)
Glucagon-like peptide-1 (GLP-1) receptor agonistsMetabolic DiseasesTreatment of Type 2 Diabetes
Kinase InhibitorsOncologyAnticancer therapies nih.gov
Cannabinoid Receptor AgonistsNeurology/PainPotential for new analgesics and other CNS-acting drugs

Development of Sustainable and Green Synthetic Routes for the Compound

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. chemistryjournals.netchemistryjournals.net The development of sustainable and green synthetic routes for this compound and related amines is a critical area for future research.

Traditional methods for amine synthesis often rely on harsh reagents and generate significant waste. rsc.org Future efforts will likely focus on the application of greener methodologies such as biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net Photochemical methods, particularly those using visible light, also offer a sustainable approach to the synthesis of cyclobutane rings. bohrium.combaranlab.org Additionally, the development of catalytic processes that minimize waste and energy consumption will be a key focus. The CHEM21 green metrics toolkit provides a framework for assessing the environmental impact of different synthetic pathways, guiding the development of more sustainable processes. rsc.orgrsc.org

Green Chemistry Approach Description Potential Application to this compound Synthesis
Biocatalysis The use of enzymes to catalyze chemical reactions. researchgate.netEnantioselective synthesis of chiral cyclobutyl-containing amines.
Photochemistry The use of light to initiate chemical reactions. bohrium.comdcu.ieGreen synthesis of the cyclobutane ring through [2+2] cycloaddition reactions.
Catalytic Hydrogenation The use of catalysts to add hydrogen to a molecule.A cleaner alternative to traditional reducing agents for the amine synthesis step.
Flow Chemistry Performing reactions in a continuous flowing stream rather than a batch.Improved safety, efficiency, and scalability of the synthesis.

Advanced Mechanistic Studies on the Interaction with Biological Systems

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. For this compound and its derivatives, advanced mechanistic studies will be crucial to elucidate the molecular basis of their biological activity.

A variety of sophisticated techniques can be employed to probe these interactions at an atomic level. Computational methods, such as molecular docking and molecular dynamics simulations, can predict binding modes and affinities. mdpi.com Experimental techniques like X-ray crystallography can provide a static snapshot of the ligand-protein complex, while advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) can offer insights into the kinetics and thermodynamics of binding in solution. numberanalytics.comnih.gov These studies will be instrumental in optimizing the design of future cyclobutyl-containing amine drug candidates.

Technique Information Gained Relevance to this compound Research
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comProvides initial hypotheses for the binding mode of the compound to its target.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules over time. mdpi.comReveals the dynamic nature of the ligand-receptor interaction and helps to understand binding stability.
X-ray Crystallography Determines the three-dimensional structure of a molecule.Provides a high-resolution structure of the compound bound to its biological target.
NMR Spectroscopy Provides information on the structure and dynamics of molecules in solution. nih.govCan be used to determine the binding site and to study the conformational changes upon binding.
Surface Plasmon Resonance (SPR) Measures the binding of molecules in real-time. numberanalytics.comQuantifies the kinetics (on- and off-rates) and affinity of the interaction.

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

The complexity and interdisciplinary nature of modern drug discovery necessitate collaborative efforts between academic institutions and the pharmaceutical industry. nih.govbiochemistry.org Such public-private partnerships (PPPs) are becoming increasingly vital for translating basic scientific discoveries into new medicines. nih.govnih.govfrostbrowntodd.com

For a novel compound class like cyclobutyl-containing amines, collaborative initiatives can provide access to specialized expertise, resources, and technologies that may not be available within a single organization. indianabiosciences.orglifechemicals.com Academic labs can contribute to fundamental research, target identification, and the development of novel synthetic methods, while industrial partners can bring their experience in drug development, optimization, and clinical trials. biochemistry.org These collaborations can take many forms, from sponsored research agreements to large-scale consortia, and will be essential for unlocking the full therapeutic potential of this compound and related compounds. slideshare.nettandfonline.com

Type of Collaboration Key Features Potential Benefits for Research on Cyclobutyl-Containing Amines
Sponsored Research Agreement An industrial partner funds specific research projects in an academic lab.Provides funding for fundamental studies on the synthesis and biological activity of novel compounds.
Research Consortium Multiple academic and industrial partners collaborate on a pre-competitive research area.Pools resources and expertise to tackle major challenges in the field, such as identifying new drug targets.
Compound/Data Sharing Pharmaceutical companies share their compound libraries or data with academic researchers. nih.govEnables the screening of cyclobutyl-containing amines against a wider range of biological targets.
Spin-off Companies Academic researchers form a new company to commercialize their discoveries.Provides a dedicated vehicle for the development of promising drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.